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Compound of Interest

Compound Name: Ac-leu-nhme

CAS No.: 32483-15-1

Cat. No.: B556392 Get Quote

Executive Summary & Conformational Landscape
Ac-Leu-NHMe serves as a proxy for the leucine residue within a polypeptide chain. Unlike free

amino acids, its N- and C-termini are blocked (acetylated and amidated), mimicking the peptide

bonds (

and

) of a protein backbone.

The spectroscopic signature of Ac-Leu-NHMe is defined by a solvent-dependent equilibrium

between three dominant conformational basins. Understanding these basins is a prerequisite

for interpreting the spectral data.
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NMR Spectroscopy: The Solution Structure
Standard
Nuclear Magnetic Resonance (NMR) provides the most granular atomic-level detail regarding

the

(phi) and

(psi) dihedral angles of Ac-Leu-NHMe.

Experimental Protocol: Determination of
Objective: Determine the backbone torsion angle

using the Karplus relationship.

Sample Preparation:

Dissolve 2-5 mg of Ac-Leu-NHMe in 600

L of deuterated solvent.

Solvent A (Non-polar):

(dried over molecular sieves). Expect C7eq dominance.
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Solvent B (Polar): DMSO-

or

(use water suppression pulse sequence). Expect PII/Extended dominance.

Acquisition:

Run 1D

NMR (minimum 400 MHz, preferably 600 MHz for resolution of multiplet structures).

Set relaxation delay (

) to 2.0s to ensure full relaxation of amide protons.

Analysis:

Identify the Amide doublet (

) and Alpha-proton multiplet (

).

Measure the Vicinal Coupling Constant (

) in Hz.

Data Interpretation & Causality
The magnitude of the J-coupling is directly causal to the dihedral angle

via the Karplus Equation:

Low Coupling (< 6 Hz): Indicates a folded structure (C7eq). The dihedral angle is near -80°,

resulting in low orbital overlap for spin-spin coupling.

High Coupling (> 8 Hz): Indicates an extended structure (C5 or

-sheet-like). The dihedral angle approaches -120° to -150°.
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Visualization: The Karplus Logic

Interpretation
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Caption: Logical flow from solvent selection to geometric determination via NMR coupling

constants.

Infrared Spectroscopy (IR): Probing Hydrogen
Bonds
FTIR is superior to NMR for observing the timescale of hydrogen bonding. While NMR gives a

time-averaged signal, IR snapshots the vibration of specific bonds (

s).

Experimental Protocol: FTIR Transmission
Objective: Distinguish intramolecular H-bonds (C7eq) from non-bonded or intermolecularly

bonded species.

Cell Loading: Use a

transmission cell (path length 0.1 mm to 1.0 mm).

Concentration: Low concentration (< 1 mM in
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or

) is critical to prevent intermolecular aggregation, which mimics intramolecular folding.

Background Subtraction: Rigorously subtract the solvent spectrum.

has strong absorption;

is preferred for the Amide A region.

Key Spectral Bands
The Leucine side chain (isobutyl) provides steric bulk but does not absorb in the Amide region,

making the backbone signals clean.

Band Vibrational Mode
Wavenumber (

)

Structural
Assignment

Amide A N-H Stretch ~3420-3450
Free NH (Solvated or

Extended C5)

~3320-3350

Bonded NH

(Intramolecular C7eq

H-bond)

Amide I C=O[1] Stretch ~1670-1675 C7eq (Folded)

~1640-1660
Solvated/Disordered

(H-bond to solvent)

Diagnostic Insight: In

, Ac-Leu-NHMe exhibits a "split" or broadened Amide I band due to the equilibrium between
the folded C7eq (internal H-bond) and the semi-extended forms. Upon adding DMSO (a strong
H-bond acceptor), the high-wavenumber "Free NH" band disappears, shifting to a lower
frequency as the solvent engages the proton.

Circular Dichroism (CD): The Ensemble View
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CD is less structurally specific for single residues than for polymers, but it is essential for

identifying the Polyproline II (PII) helix conformation, which is optically active even in short

peptides.

Experimental Protocol: Far-UV CD
Path Length: Use a 0.1 cm or 0.01 cm quartz cuvette. Water absorbs strongly below 185 nm;

short path lengths are required to see the PII band.

Solvent: Water (phosphate buffer, pH 7) vs. TFE (Trifluoroethanol).

Scan Range: 260 nm down to 185 nm.

Spectral Signatures[2][4][5][6]
Water (PII Dominance): Ac-Leu-NHMe displays a strong negative band at ~195-200 nm and

a weak positive band near 215-220 nm. This is the hallmark of the PII helix conformation,

which maximizes hydration of the amide backbone.

TFE/Non-polar: The spectrum shifts.[2][3][4] The strong negative 195 nm band diminishes,

indicating a loss of the PII structure and a shift toward a mix of C7eq and nascent helical

turns.

Comparative Data Summary
The following table synthesizes the behavior of Ac-Leu-NHMe across different environments,

serving as a quick reference for validation.
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Feature
Non-Polar (

)

Polar / Protic (

)

Dominant Conformer C7eq (Gamma Turn) PII (Polyproline II) / Random

NMR Low (~4-6 Hz) High (~7-9 Hz)

NMR NH Shift Upfield (Shielded)
Downfield (Deshielded by H-

bond)

IR Amide A
~3350

(Intra-bond)
N/A (Masked by solvent OH)

IR Amide I
~1670

(High freq)

~1640-1650

(Red shift)

CD Signature Weak / Mixed Strong Negative @ 198 nm

Thermodynamic Workflow
The transition from C7eq to PII is driven by the enthalpy of solvation. The C7eq state is

enthalpically favored in vacuum (internal H-bond), but the PII state is entropically and

enthalpically favored in water due to solvent interaction.

Vacuum / CCl4
(Enthalpy Dominated)

C7eq Conformer
(Internal H-Bond)

Stabilizes

Aqueous Solution
(Solvation Dominated)

PII Conformer
(Solvent H-Bond)

StabilizesAdd Water
(Break Internal H-bond)

Add CHCl3
(Force Internal H-bond)
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Click to download full resolution via product page

Caption: Thermodynamic drivers shifting the Ac-Leu-NHMe equilibrium between C7eq and PII

states.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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